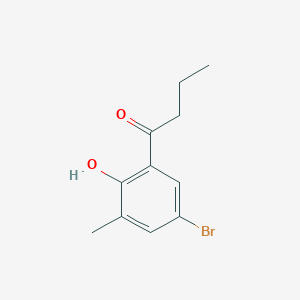

1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one

Beschreibung

1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 271.15 g/mol . The compound features a butanone backbone attached to a phenyl ring substituted with bromine (5-position), hydroxyl (2-position), and methyl (3-position) groups.

Eigenschaften

Molekularformel |

C11H13BrO2 |

|---|---|

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

1-(5-bromo-2-hydroxy-3-methylphenyl)butan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,14H,3-4H2,1-2H3 |

InChI-Schlüssel |

JIZYFHLLPRXMFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=C(C(=CC(=C1)Br)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one typically involves the bromination of 2-hydroxy-3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.

Major Products Formed:

Oxidation: Formation of 1-(5-Bromo-2-oxo-3-methylphenyl)butan-1-one.

Reduction: Formation of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butanol.

Substitution: Formation of 1-(5-Methoxy-2-hydroxy-3-methylphenyl)butan-1-one or 1-(5-Cyano-2-hydroxy-3-methylphenyl)butan-1-one.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

Electronic Effects

- Bromine and Fluorine : Bromine (moderate electron-withdrawing) and fluorine (strong electron-withdrawing) alter the electron density of the aromatic ring, affecting regioselectivity in further substitutions.

- Hydroxyl Group : Enhances polarity and hydrogen-bonding capacity, influencing solubility in protic solvents.

Biologische Aktivität

1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is an organic compound notable for its unique structural features, including a bromine atom and a hydroxyl group on a phenolic ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

- Molecular Formula : CHBrO

- Molecular Weight : 283.14 g/mol

- Structure : The presence of a bromo substituent and a hydroxy group significantly influences its chemical reactivity and biological activity.

The biological activity of 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one is primarily attributed to its ability to form hydrogen bonds through its hydroxyl and carbonyl groups. These interactions can modulate various biochemical pathways, enhancing its potential therapeutic effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one exhibits moderate antibacterial properties. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.

Anti-inflammatory Properties

Research into related compounds has highlighted potential anti-inflammatory effects. The presence of hydroxyl groups in phenolic compounds is often associated with anti-inflammatory activity due to their ability to inhibit pro-inflammatory cytokines.

Analgesic Effects

The analgesic potential of this compound is suggested by its structural similarities to known analgesics. Further research is required to establish its efficacy in pain management through clinical trials or in vivo studies.

Synthesis Methods

1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one can be synthesized through various methods:

- Bromination : The compound can be synthesized via bromination of 2-hydroxy-3-methylacetophenone using bromine in acetic acid, yielding high purity with significant efficiency (up to 80% yield).

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Bromination | 80 | Room temperature in acetic acid |

| Condensation with aldehydes | Varies | Specific conditions needed for purity |

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Antimicrobial Studies : A study on phenolic compounds showed that those with bromo and hydroxy substitutions had enhanced antimicrobial activity against Gram-positive bacteria.

- Anti-inflammatory Research : Research indicated that phenolic compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This suggests that 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one may exhibit similar properties.

- Analgesic Activity : In vitro assays demonstrated that structurally similar compounds could modulate pain pathways, indicating a potential analgesic effect for this compound as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.